Intrinsic Lymphatic Partition Rate (ILPR): Mepitiostane vs. Epitiostanol
The Intrinsic Lymphatic Partition Rate (ILPR) is a direct measure of a compound's propensity for lymphatic versus portal blood absorption. Following administration to the jejunal loop of mesenteric vein- and thoracic duct-cannulated rats, mepitiostane (MP) exhibits an ILPR of 92.4%. This is in stark contrast to its active metabolite, epitiostanol (EP), which has an ILPR of 0.4% [1]. This represents a >230-fold increase in lymphatic partitioning for the prodrug.
| Evidence Dimension | Intrinsic Lymphatic Partition Rate (ILPR) |
|---|---|
| Target Compound Data | 92.4% |
| Comparator Or Baseline | Epitiostanol (0.4%) |
| Quantified Difference | 92.0 percentage points (230-fold higher) |
| Conditions | Rat jejunal loop model; mesenteric vein- and thoracic duct-cannulated rats |
Why This Matters
This differential dictates the route of administration: Mepitiostane can be administered orally, while epitiostanol requires subcutaneous injection for efficacy due to extensive first-pass metabolism, making the choice of compound critical for study design [1].
- [1] Ichihashi T, Kinoshita H, Takagishi Y, Yamada H. Intrinsic lymphatic partition rate of mepitiostane, epitiostanol, and oleic acid absorbed from rat intestine. Pharm Res. 1991 Oct;8(10):1302-6. doi: 10.1023/a:1015864131681. PMID: 1796049. View Source
